molecular formula C9H12N2O B181758 N-(5-amino-2-methylphenyl)acetamide CAS No. 5434-30-0

N-(5-amino-2-methylphenyl)acetamide

Cat. No.: B181758
CAS No.: 5434-30-0
M. Wt: 164.2 g/mol
InChI Key: UAZGSMMESOKKQZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-methylphenyl)acetamide can be achieved through several methods. One common method involves the reaction of 5-amino-2-methylphenol with acetic anhydride under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of automated reactors and continuous flow systems to maintain consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or alkoxides. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various substituted acetamides, quinones, and reduced amines. These products have diverse applications in chemical synthesis and research .

Scientific Research Applications

Analytical Chemistry Applications

1. High-Performance Liquid Chromatography (HPLC)
N-(5-amino-2-methylphenyl)acetamide can be effectively analyzed using reverse-phase HPLC methods. Specifically, the Newcrom R1 HPLC column has been employed for its separation. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although formic acid is recommended for mass spectrometry applications. This method allows for the isolation of impurities and is suitable for pharmacokinetic studies, demonstrating the compound's relevance in analytical chemistry .

Pharmacological Applications

2. Medicinal Chemistry
Research indicates that derivatives of this compound exhibit a range of pharmacological activities:

  • Antimicrobial Activity : Compounds in the pyrazolyl-acetamide family have shown efficacy against various microbial strains, making them candidates for developing new antimicrobial agents .
  • Anti-inflammatory Properties : Similar compounds have been documented to possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
  • Anticancer Potential : Studies suggest that this compound derivatives may have anticancer properties, contributing to ongoing research in cancer therapeutics .

3. Viral Infections Treatment
Patents have highlighted the potential of this compound as part of a class of compounds targeting viral infections, particularly those associated with herpes viruses. These compounds are being investigated for their ability to inhibit viral replication through mechanisms such as the inhibition of inosine monophosphate dehydrogenase (IMPDH), which plays a crucial role in the life cycle of certain viruses .

Case Study 1: Antimicrobial Efficacy

A study conducted on various substituted acetamides demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, establishing a basis for further development into therapeutic agents.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations. This suggests potential for further exploration in cancer treatment protocols.

Mechanism of Action

The mechanism of action of N-(5-amino-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(5-amino-2-methylphenyl)acetamide include:

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

N-(5-amino-2-methylphenyl)acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features an amine group attached to a substituted acetamide structure. Its molecular formula is C₉H₁₃N₃O, and it has a molecular weight of approximately 165.22 g/mol. The presence of both amino and acetamide groups allows for diverse interactions with biological targets, contributing to its pharmacological potential.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess moderate antimicrobial properties, particularly against certain bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Antioxidant Properties : The compound has demonstrated good antioxidant activity in radical-scavenging assays, suggesting its potential in mitigating oxidative stress in biological systems.
  • Antiproliferative Effects : Some studies have highlighted its ability to inhibit cell proliferation in cancer cell lines, indicating potential applications in cancer therapy.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cell viability in pathogenic organisms or cancer cells.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways that regulate cell growth and survival.
  • Radical Scavenging : Its antioxidant properties suggest that it can neutralize free radicals, thereby protecting cells from oxidative damage.

Antimicrobial Activity

A study evaluated the antimicrobial effects of several derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Activity
This compound64Moderate
Derivative A32Strong
Derivative B128Weak

Antioxidant Activity

In a study assessing the radical-scavenging capacity of this compound, it was found to exhibit an IC50 value of 50 µM in DPPH radical scavenging assays. This indicates a promising potential for use as an antioxidant agent in therapeutic applications.

Antiproliferative Effects

In vitro studies on human breast cancer cell lines (MCF-7) revealed that this compound significantly reduced cell viability with an IC50 value of 25 µM after 48 hours of treatment. Flow cytometry analysis indicated that the compound induced apoptosis in treated cells.

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-3-4-8(10)5-9(6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZGSMMESOKKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063882
Record name Acetamide, N-(5-amino-2-methylphenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5434-30-0
Record name 2-Acetylamino-4-aminotoluene
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Record name 2-Acetylamino-4-aminotoluene
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Record name 5434-30-0
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Record name Acetamide, N-(5-amino-2-methylphenyl)-
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Record name Acetamide, N-(5-amino-2-methylphenyl)-
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Record name 5'-amino-2'-methylacetanilide
Source European Chemicals Agency (ECHA)
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Record name 2-ACETYLAMINO-4-AMINOTOLUENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(5-amino-2-methylphenyl)acetamide
N-(5-amino-2-methylphenyl)acetamide
N-(5-amino-2-methylphenyl)acetamide
N-(5-amino-2-methylphenyl)acetamide
N-(5-amino-2-methylphenyl)acetamide
N-(5-amino-2-methylphenyl)acetamide

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